(3-Hydroxy-p-tolyl)urea

Overview

Description

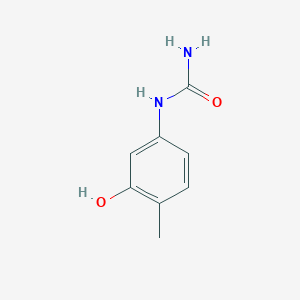

(3-Hydroxy-p-tolyl)urea is a substituted urea derivative characterized by a para-methylphenyl (p-tolyl) group with a hydroxyl (-OH) substituent at the meta position (3-hydroxy). Its structure combines the urea functional group (-NH-C(=O)-NH₂) with a modified aromatic ring, conferring unique physicochemical properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3-Hydroxy-p-tolyl)urea, and what analytical techniques are essential for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted aromatic amines and carbonyl sources under controlled conditions. Key parameters include temperature, solvent choice (e.g., DMF or THF), and catalyst use (e.g., EDC/NHS for carbodiimide-mediated coupling). Post-synthesis, confirm structural integrity via (to verify aromatic protons and urea NH signals), , and FT-IR (to identify urea carbonyl stretches at ~1640–1680 cm). High-resolution mass spectrometry (HRMS) or HPLC-MS further ensures purity .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should researchers interpret key spectral data?

- Methodological Answer : Use to resolve aromatic protons (e.g., para-substituted toluene protons at δ 6.7–7.2 ppm) and urea NH protons (δ 5.5–6.5 ppm). confirms the urea carbonyl at ~155–160 ppm. FT-IR identifies the urea C=O stretch and hydroxyl group vibrations (broad peak ~3200–3500 cm). Cross-reference spectral data with computational simulations (e.g., DFT) for validation .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

- Methodological Answer : Follow general lab safety guidelines: use PPE (gloves, lab coats), conduct reactions in fume hoods, and avoid inhalation/contact. While specific toxicity data may be limited, analogous urea compounds suggest moderate irritancy. Implement spill containment measures and dispose of waste via approved chemical protocols .

Q. Which solubility and stability tests are necessary during pre-formulation studies of this compound for pharmacological applications?

- Methodological Answer : Perform solubility profiling in polar (water, DMSO) and non-polar solvents (hexane) to identify optimal formulation vehicles. Assess stability under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) using HPLC to monitor degradation products. UV-Vis spectroscopy tracks photostability under light exposure .

Advanced Research Questions

Q. How do structural modifications, such as the introduction of a 3-hydroxy-p-tolyl group, influence the biological activity of N,N’-diarylurea derivatives compared to other substituents?

- Methodological Answer : Conduct comparative SAR studies by synthesizing analogs with varied substituents (e.g., pyridinyl vs. tolyl groups). Evaluate potency using dose-response assays (e.g., IC in enzyme inhibition). The 3-hydroxy-p-tolyl group may enhance hydrogen bonding with target proteins, as seen in F/R ratio score improvements, but could reduce membrane permeability due to increased polarity .

Q. What mechanistic hypotheses explain the reduced F/R ratio scores observed in 3-hydroxy-p-tolyl-containing ureas compared to pyridinyl analogs, and how can these be tested experimentally?

- Methodological Answer : Hypothesize steric hindrance or altered electronic effects from the hydroxyl group. Validate via X-ray crystallography (to visualize binding interactions) or molecular dynamics simulations. Competitive binding assays with fluorescent probes (e.g., FITC-labeled ligands) quantify target affinity changes .

Q. In comparative studies of urea derivatives, how should researchers address contradictions in potency data arising from varying experimental conditions (e.g., concentration ranges or assay protocols)?

- Methodological Answer : Standardize assay conditions (e.g., fixed ATP concentrations in kinase assays) and include positive controls. Use meta-analysis frameworks to reconcile discrepancies, weighting data by assay robustness (e.g., coefficient of variation <15%). Transparently report variables like incubation time and buffer composition .

Q. How can structure-based drug design approaches optimize the target-binding affinity of this compound derivatives while minimizing off-target interactions?

- Methodological Answer : Employ computational docking (e.g., AutoDock Vina) to predict binding poses. Synthesize derivatives with halogen substitutions (e.g., Cl, F) to enhance hydrophobic interactions. Validate selectivity via kinome-wide profiling or thermal shift assays .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in studies investigating this compound’s inhibitory effects on cellular pathways?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For longitudinal data, mixed-effects models account for time-dependent variability .

Q. Data Management and Reproducibility

Q. How should researchers balance transparency and privacy when sharing datasets containing this compound’s experimental results?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Anonymize sensitive metadata (e.g., collaborator institutions) and provide detailed experimental protocols to enable replication .

Q. What strategies mitigate bias when interpreting contradictory results in structure-activity relationship studies of urea derivatives?

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

N-(3-Methoxypropyl)urea

- Structural Features : This compound substitutes urea with a 3-methoxypropyl chain (C₅H₁₂N₂O₂), introducing a methoxy (-OCH₃) group on a three-carbon alkyl chain .

- Molecular Weight: N-(3-Methoxypropyl)urea has a lower molecular weight (132.16 g/mol) than (3-Hydroxy-p-tolyl)urea (~166 g/mol), influencing diffusion and bioavailability.

- Applications: Limited toxicity data are available, but its alkyl chain may favor membrane permeability in drug delivery systems.

3-(3-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)urea

- Structural Features : This derivative (C₁₈H₁₈ClN₃O) incorporates a chlorophenyl group, a dihydropyrrolyl ring, and an m-tolyl substituent, creating a bulky, heterocyclic structure .

- Molecular Weight: At 327.8 g/mol, this compound’s larger size may reduce solubility but enhance target binding specificity.

- Toxicity Considerations : Chlorine substituents are often associated with heightened toxicity, though specific data are unavailable for this compound.

(3-Hydroxy-p-tolyl)trimethylammonium Chloride

- Key Differences :

- Ionic Nature : The quaternary ammonium group introduces ionic character, enhancing water solubility but limiting blood-brain barrier penetration.

- Toxicity : Exhibits an intratracheal LD₅₀ of 250 mg/kg in rats, suggesting acute toxicity risks under certain exposure routes.

Research Findings and Implications

- Solubility and Bioavailability : The hydroxyl group in this compound likely enhances aqueous solubility compared to methoxy or chloro analogs, which may favor pharmaceutical applications requiring systemic distribution.

- Toxicity Trends : Chlorinated derivatives (e.g., 3-(3-chlorophenyl)-...urea) and ionic compounds (e.g., trimethylammonium chloride) show higher toxicity risks, emphasizing the need for structural optimization in drug design .

- Functional Group Impact : Substitutents critically modulate electronic, steric, and solubility profiles, guiding compound selection for specific applications (e.g., agrochemicals vs. therapeutics).

Properties

CAS No. |

16704-78-2 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

(3-hydroxy-4-methylphenyl)urea |

InChI |

InChI=1S/C8H10N2O2/c1-5-2-3-6(4-7(5)11)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |

InChI Key |

ANLILZBBUVRVRP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)N)O |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N)O |

Key on ui other cas no. |

16704-78-2 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.